molecular formula C9H14N2O2S B3204720 N-(4-aminophenyl)-N-methylethane-1-sulfonamide CAS No. 1040070-45-8

N-(4-aminophenyl)-N-methylethane-1-sulfonamide

货号: B3204720
CAS 编号: 1040070-45-8
分子量: 214.29 g/mol
InChI 键: ORIHHWFKHNUYDC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(4-aminophenyl)-N-methylethane-1-sulfonamide (CAS: 1040070-45-8) is a high-purity chemical compound supplied for research applications. With a molecular formula of C 9 H 14 N 2 O 2 S and a molecular weight of 214.29 g/mol, this molecule is built around the privileged sulfonamide scaffold , a functional group renowned for its wide range of pharmacological activities and its critical role in drug discovery since the 1930s . This compound serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Its structure features a primary aromatic amine, which provides a highly reactive handle for diverse chemical transformations such as acylation, alkylation, and diazotization reactions, allowing for the efficient synthesis of compound libraries . The sulfonamide nitrogen, being N-methylated, offers another potential site for functionalization. This dual reactivity makes it an attractive and flexible building block for constructing more complex molecules . The presence of the arylamine moiety is a key structural feature shared with many early antibacterial sulfonamides, which continues to be relevant in the design of molecules with various biological activities . WARNING: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-(4-aminophenyl)-N-methylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-14(12,13)11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIHHWFKHNUYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040070-45-8
Record name N-(4-aminophenyl)-N-methylethane-1-sulfonamide
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Synthetic Methodologies and Strategies

Established Reaction Pathways for the Synthesis of N-(4-aminophenyl)-N-methylethane-1-sulfonamide

Established synthetic routes to this compound typically follow a convergent strategy. This involves the initial synthesis of a nitro-aromatic intermediate, followed by the reduction of the nitro group to the desired aniline (B41778). This pathway is advantageous as it utilizes readily available starting materials and employs well-understood, reliable chemical transformations.

A plausible and widely supported pathway begins with the N-alkylation and subsequent sulfonylation of 4-nitroaniline, followed by a reduction step. The initial precursor, N-methyl-4-nitroaniline, can be synthesized from p-nitroaniline through various methods, including reactions with methyl iodide. google.comchemicalbook.com This N-methylated nitroaniline then serves as the key intermediate for the introduction of the ethanesulfonyl group.

Sulfonylation: Reaction of N-methyl-4-nitroaniline with ethanesulfonyl chloride to form the intermediate, N-methyl-N-(4-nitrophenyl)ethane-1-sulfonamide.

Reduction: Conversion of the nitro group of the intermediate to a primary amine, yielding the final product.

Reductive Amination Approaches Utilizing Nitro-Precursors

The final and critical step in the synthesis is the reduction of the nitro group of the precursor, N-methyl-N-(4-nitrophenyl)ethane-1-sulfonamide. The transformation of an aromatic nitro group into a primary amine is one of the most fundamental and widely used reactions in the synthesis of aromatic amines. researchgate.net This reduction is typically achieved through catalytic hydrogenation, which is favored for its clean reaction profile and high yields. researchgate.net

A highly analogous and well-documented procedure involves the reduction of 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide. In this synthesis, the nitro compound is hydrogenated overnight using a Palladium/carbon catalyst under hydrogen pressure to afford the corresponding N-(4-aminophenyl)-N-methyl derivative with a yield of 70.5%. chemicalbook.com This method highlights a standard approach where the nitroaromatic precursor is dissolved in a suitable solvent, and a heterogeneous catalyst is used to facilitate the reduction with hydrogen gas.

Alternative reducing agents can also be employed, such as metals in acidic media (e.g., iron, zinc, or tin in the presence of hydrochloric acid). researchgate.netnih.gov For instance, the reduction of various nitro derivatives to their corresponding amines has been effectively carried out using iron powder in a refluxing suspension of ethanol (B145695) and water with acetic acid. nih.gov

Table 1: Comparison of Reduction Conditions for Nitro-Precursors
Reducing SystemSubstrate ExampleSolvent(s)ConditionsYieldReference
H₂, Pd/C2-Chloro-N-methyl-N-(4-nitrophenyl)acetamideToluene, Isopropanol1 bar H₂, 20 °C, overnight70.5% chemicalbook.com
H₂, Pd/CN-(4-nitrophenyl)-substituted amidesEthanol30 min- researchgate.net
Fe, AcOHN⁴-(4-Nitrophenyl)-6-methylpyrimidine-2,4-diamineEtOH/H₂OReflux, 15 h92% nih.gov
Zn, CH₃COOHN-(4-nitrophenyl) acetamideDiluted Acetic Acid-- researchgate.net

Regioselective Functionalization Strategies

Regioselectivity is crucial during the formation of the sulfonamide bond. The synthesis of the precursor, N-methyl-N-(4-nitrophenyl)ethane-1-sulfonamide, involves the reaction of N-methyl-4-nitroaniline with ethanesulfonyl chloride. In this reaction, the ethanesulfonyl group must selectively bond to the nitrogen atom of the secondary amine.

The reaction is a nucleophilic attack by the nitrogen of N-methyl-4-nitroaniline on the electrophilic sulfur atom of ethanesulfonyl chloride. The presence of the methyl group on the nitrogen makes it a secondary amine, and the reaction proceeds to form a stable tertiary sulfonamide. This N-sulfonylation is a standard and highly regioselective process, as there are no other competing nucleophilic sites on the N-methyl-4-nitroaniline molecule that would react under typical sulfonylation conditions. The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct.

Catalyst Systems in Amination and Reduction Reactions

The choice of catalyst is pivotal for the efficiency of the nitro group reduction. Heterogeneous catalysts are preferred in industrial applications due to their ease of separation from the reaction mixture.

Palladium on Carbon (Pd/C): This is the most common and versatile catalyst for the hydrogenation of nitroarenes. researchgate.net It offers high activity and selectivity under relatively mild conditions of temperature and pressure. chemicalbook.com The typical catalytic loading is between 5-10% Pd on a carbon support. The reaction is highly efficient, often proceeding to completion within minutes to hours. researchgate.net

Metal Catalysts (Fe, Zn): Historically, metals like iron and zinc have been used with acids for nitro group reduction. researchgate.net Iron, in particular, is an inexpensive and environmentally benign choice. The Bechamp reduction, using iron filings in acidic water, is a classic method for converting nitroaromatics to anilines. These methods are robust but can require stoichiometric amounts of the metal and involve more demanding workup procedures to remove metal salts. nih.gov

Advanced Synthetic Approaches and Process Optimization

While the established pathways are reliable, current research focuses on developing more efficient, cost-effective, and environmentally friendly synthetic methods. This includes exploring novel reagents and reaction conditions and applying green chemistry principles to make the synthesis scalable and sustainable.

Development of Novel Reagents and Reaction Conditions

Advances in sulfonamide synthesis often focus on avoiding the use of sulfonyl chlorides, which can be corrosive and moisture-sensitive. Alternative methods for constructing the S-N bond are continually being explored. One such advanced approach involves the direct coupling of nitroarenes with sulfinate salts under reducing conditions. This method bypasses the need to pre-form a sulfonyl chloride, offering a more convergent and atom-economical route.

Furthermore, process optimization for the reduction step seeks to improve reaction times and catalyst efficiency. For example, transfer hydrogenation can be an alternative to using pressurized hydrogen gas. In this method, a hydrogen donor molecule (e.g., formic acid, ammonium (B1175870) formate, or isopropanol) transfers hydrogen to the substrate in the presence of a catalyst, which can enhance safety and simplify the experimental setup.

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for industrial-scale production. Key areas of focus include the choice of solvents, energy efficiency, and waste reduction.

Solvent Selection: Traditional syntheses often use volatile organic compounds (VOCs) like dichloromethane (B109758) (DCM) or dioxane. researchgate.net Green chemistry encourages the use of more benign solvents. For the reduction step, solvents like ethanol and water are excellent choices. researchgate.netnih.gov Research into performing sulfonylation reactions in aqueous media or under solvent-free conditions is an active area. Neat (solvent-free) reactions, where the reactants are mixed directly, often at room temperature, can significantly reduce solvent waste.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. For instance, developing more active catalysts for hydrogenation can allow the reaction to be run at or near ambient temperature and pressure. chemicalbook.com

Table 2: Application of Green Chemistry Principles
Green PrincipleTraditional ApproachGreener AlternativeBenefit
Safer Solvents Dichloromethane (DCM), Dioxane researchgate.netWater, Ethanol, 2-MeTHFReduced toxicity and environmental impact
Atom Economy Use of sulfonyl chlorides with a baseDirect coupling of nitroarenes and sulfinatesFewer byproducts, higher efficiency
Catalysis Stoichiometric metal reductants (e.g., Fe, Zn) researchgate.netCatalytic hydrogenation (e.g., Pd/C) chemicalbook.comLower waste, catalyst can be recycled
Energy Efficiency High-pressure hydrogenationTransfer hydrogenation, more active catalystsSafer conditions, lower energy input
Waste Prevention Reactions in dilute solutionsSolvent-free (neat) reaction conditionsElimination of solvent waste

Chemo- and Stereoselective Synthesis Methodologies

No specific methodologies have been published detailing the chemo- and stereoselective synthesis of this compound. General methods for sulfonamide synthesis, typically involving the reaction of an amine with a sulfonyl chloride, are well-established. ekb.eg However, literature focusing on controlling stereocenters or achieving chemoselectivity in the context of this particular molecule is absent. Research on related structures, such as chiral sulfonamides based on 2-azabicycloalkane skeletons, highlights the importance of stereochemistry in biologically active molecules, but these methods have not been applied to the target compound. mdpi.com

Derivatization and Analog Design Principles

There is a significant gap in the literature regarding the derivatization and design of analogs based on the this compound core. The principles that would guide such modifications can be inferred from general medicinal chemistry, but specific studies are required for validation.

Strategies for Functionalization at the Aminophenyl Moiety

While the functionalization of aniline and its derivatives is a cornerstone of organic synthesis, no studies have been specifically dedicated to modifying the aminophenyl moiety of this compound. Standard reactions for aromatic amines, such as acylation, alkylation, or diazotization followed by substitution, could theoretically be applied. However, the reactivity and substrate-specific conditions for this molecule have not been investigated. For comparison, the synthesis of N-(4-aminophenyl)-substituted benzamides involves the reduction of a nitro group to an amine, which is a common strategy for introducing this functionality. researchgate.net

Synthesis of Spirocompounds and Fused Heterocycles Incorporating the Sulfonamide Core

There are no published examples of this compound being used as a precursor for the synthesis of spirocompounds or fused heterocycles. General strategies for creating such complex molecules from sulfonamide-containing starting materials are known. These include intramolecular cyclization of allyl sulfonamides and Heck coupling reactions to form fused systems like benzosultams. rsc.orgbenthamscience.com Additionally, various methods exist for synthesizing fused nitrogen heterocycles incorporating a sulfonamide fragment. mdpi.com However, these synthetic routes have not been applied to the this compound scaffold.

Molecular Interactions and Mechanistic Insights in Vitro Studies

Exploration of Biochemical Target Engagement

No publicly available research details the specific biochemical targets of N-(4-aminophenyl)-N-methylethane-1-sulfonamide.

In Vitro Enzyme Inhibition Profiling

There are no published studies that have profiled the inhibitory activity of this compound against any specific enzymes.

Receptor Binding Studies and Ligand-Protein Recognition Mechanisms (in vitro)

No in vitro receptor binding assays or studies on the ligand-protein recognition mechanisms for this compound have been reported.

Modulation of Cellular Pathways at the Molecular Level (in vitro/cell-free systems)

Information on how this compound may modulate cellular pathways in in vitro or cell-free systems is not available.

Structure-Activity Relationship (SAR) Elucidation

Due to the absence of published research on this specific compound and its analogues, no structure-activity relationship (SAR) studies have been established.

Molecular Mechanism of Action Investigation

The primary mechanism of action for antibacterial sulfonamides is through competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). nih.govdrugbank.com This enzyme catalyzes the incorporation of para-aminobenzoic acid (PABA) into dihydropteroic acid, a crucial step in the synthesis of folic acid. mhmedical.com Bacteria that must synthesize their own folic acid are susceptible to sulfonamides. mhmedical.com

This compound acts as a substrate analog of PABA due to its structural similarity. nih.gov The 4-aminobenzenesulfonamide core of the molecule mimics the PABA structure, allowing it to bind to the DHPS active site. However, once bound, the sulfonamide moiety prevents the enzymatic reaction from proceeding, thus blocking the synthesis pathway. This competitive antagonism effectively halts the production of dihydrofolate and, subsequently, tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. nih.gov The depletion of these vital building blocks inhibits bacterial DNA replication and cell division, leading to a bacteriostatic effect. nih.govdrugbank.com

The binding of this compound to the DHPS active site initiates a cascade of molecular events that result in the observed bacteriostatic effect.

Competitive Binding: The sulfonamide competes with the natural substrate, PABA, for the binding site on the DHPS enzyme. The relative concentrations of the inhibitor and the substrate, as well as their respective binding affinities for the enzyme, determine the extent of inhibition.

Enzyme Inhibition: Upon binding, the sulfonamide forms a non-covalent, dead-end complex with the enzyme. It occupies the active site but cannot be used to form the subsequent product, dihydropteroic acid.

Folate Synthesis Blockade: The inhibition of DHPS creates a bottleneck in the folic acid synthesis pathway. This leads to a rapid depletion of the intracellular pool of dihydrofolate and its active form, tetrahydrofolate. nih.gov

Metabolic Disruption: Tetrahydrofolate is a critical one-carbon donor in numerous biosynthetic pathways. Its absence disrupts the synthesis of purines and thymidine (essential for DNA and RNA synthesis) and certain amino acids like methionine.

Cessation of Growth and Replication: Without the necessary building blocks for DNA, RNA, and proteins, the bacterial cell cannot grow or divide. nih.gov This cessation of replication is the ultimate biochemical effect, defining the bacteriostatic nature of sulfonamides. The host's immune system is then typically required to clear the non-replicating bacteria.

This sequential blockade is a highly effective antimicrobial strategy. In some therapeutic approaches, sulfonamides are combined with other drugs like trimethoprim, which inhibits a subsequent enzyme (dihydrofolate reductase) in the same pathway, leading to a synergistic and often bactericidal effect. mhmedical.com

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org This method is widely employed in drug design to understand how a ligand, such as a sulfonamide derivative, might interact with a biological target, typically a protein or enzyme. mdpi.com

Prediction of Binding Modes and Conformational Preferences within Target Pockets

Molecular docking simulations predict how N-(4-aminophenyl)-N-methylethane-1-sulfonamide can fit into the binding site of a protein. The process elucidates the most likely binding modes and the conformational geometry the molecule adopts upon binding. mdpi.com For sulfonamide-based compounds, these simulations often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site. researchgate.netmdpi.com

Estimation of Binding Affinities and Ranking of Compound Libraries

A primary output of molecular docking is the estimation of binding affinity, often expressed as a scoring function or binding energy value (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable ligand-protein complex. scirp.org These scores allow researchers to rank different compounds from a virtual library based on their predicted affinity for a specific target. scirp.org For example, docking studies on various sulfonamide derivatives have reported binding affinities ranging from -6.8 to -10.2 kcal/mol, depending on the specific compound and protein target. scirp.orgnih.gov This quantitative assessment is vital for prioritizing compounds for further experimental testing.

Illustrative Binding Affinities of Sulfonamide Derivatives Against Various Targets

Compound Class Target Protein Binding Affinity (kcal/mol)
N-substituted Sulfonamides Carbonic Anhydrase -6.8 to -8.2 nih.gov
Sulfonamide Derivatives Acetylcholinesterase -7.7 to -10.2 scirp.org

This table presents data from studies on various sulfonamide compounds to illustrate typical binding affinity ranges and is not specific to this compound.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. scispace.comnih.gov This process can be structure-based, relying on the 3D structure of the target protein, or ligand-based, using the structure of known active compounds. nih.gov

In a typical structure-based virtual screening workflow, a library of compounds is docked into the active site of a target protein. nih.govnih.gov The compounds are then ranked based on their docking scores and predicted binding modes. mdpi.com Hits from this initial screening are often subjected to more rigorous computational analysis, such as binding free energy calculations, before being selected for experimental validation. nih.gov This multistage approach efficiently narrows down vast chemical libraries to a manageable number of promising candidates, accelerating the discovery of novel ligands. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. These methods provide detailed information about molecular geometry, stability, and reactivity, complementing the insights gained from molecular docking. researchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. edu.krd By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), DFT calculations can accurately predict the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of a compound like this compound. edu.krdresearchgate.net

These calculations are essential for determining the most stable three-dimensional conformation of the molecule (its ground state). mdpi.com For related sulfonamides, DFT studies have been used to analyze conformational possibilities, such as the V-shaped structures and the pyramidal geometry at the nitrogen atoms, which are critical for understanding how the molecule will be recognized by a protein receptor. nih.gov

Typical Parameters in DFT Calculations for Sulfonamide-like Molecules

Parameter Method/Basis Set Purpose
Geometric Optimization DFT/B3LYP/6-311G(d,p) To find the lowest energy (most stable) molecular structure. mdpi.com
Vibrational Frequencies DFT/B3LYP/6-311G(d,p) To confirm the optimized structure is a true minimum and to predict infrared spectra. mdpi.com

This table outlines common computational settings used in DFT studies of organic molecules and does not represent a specific study on this compound.

Reactivity Predictions and Electrostatic Potential Mapping

DFT calculations can also predict the chemical reactivity of a molecule by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). edu.krd The energy gap between HOMO and LUMO provides an indication of the molecule's stability and reactivity. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. For flexible molecules like this compound, understanding the preferred conformations is essential as it dictates how the molecule interacts with biological targets.

While specific studies on this compound are not extensively detailed in the public domain, valuable insights can be drawn from the analysis of structurally similar sulfonamides. For instance, crystallographic studies on related compounds, such as N-(4-aminophenyl)-4-methylbenzenesulfonamide, reveal distinct conformational preferences. In one study, this related molecule was found to adopt a V-shaped conformation, with two independent molecules in the asymmetric unit cell exhibiting similar C—S—N—C torsion angles of 67.9° and 70.2°. nih.gov The dihedral angles between the benzene (B151609) rings were identical at 45.86°. nih.gov

Table 1: Illustrative Conformational Data for a Related Sulfonamide (N-(4-aminophenyl)-4-methylbenzenesulfonamide) Data presented for illustrative purposes based on a structurally similar compound.

ParameterMolecule AMolecule B
C—S—N—C Torsion Angle67.9 (3)°70.2 (3)°
Inter-ring Dihedral Angle45.86 (13)°45.86 (13)°

This data highlights that even within a crystal lattice, slight variations in conformation can exist, and computational methods are employed to explore a wider range of possibilities that may exist in a solution phase, which is more biologically relevant.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For a ligand like this compound, MD simulations provide a dynamic picture of its behavior, particularly when interacting with a biological macromolecule such as a protein or nucleic acid. nih.gov These simulations can reveal intricate details about the stability of the protein-ligand complex, conformational changes induced by binding, and the specific interactions that govern molecular recognition. nih.govmdpi.com

Investigation of Protein-Ligand Complex Dynamics and Stability

A primary application of MD simulations in drug discovery is to assess the stability of a potential drug candidate within the binding pocket of its protein target. samipubco.com After an initial docking pose is determined, an MD simulation is run for tens or hundreds of nanoseconds to observe the evolution of the complex.

Key metrics are analyzed to quantify stability. The Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over the simulation time. A stable, low-fluctuation RMSD for the ligand suggests it has found a favorable and stable binding mode. Conversely, a high and fluctuating RMSD may indicate an unstable interaction.

Furthermore, MD trajectories can be used to calculate the binding free energy of the ligand, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). samipubco.com This calculation provides a quantitative estimate of the binding affinity, which is crucial for ranking and optimizing potential drug candidates. The energy can be decomposed to identify the contributions of individual residues in the binding pocket, highlighting key "hotspots" for interaction. mdpi.com

Table 2: Hypothetical MD Simulation Analysis for a Protein-Ligand Complex Illustrative data representing typical outputs from an MD simulation analysis.

MetricValueInterpretation
Ligand RMSD (average)1.5 ÅIndicates stable binding within the pocket.
Protein Backbone RMSD (average)2.0 ÅShows the overall protein structure remains stable.
Binding Free Energy (MM/GBSA)-45.5 kcal/molSuggests a strong binding affinity.
Key Interacting Residue (Energy)TYR 84 (-4.2 kcal/mol)Tyrosine 84 is a major contributor to binding.

Analysis of Conformational Changes in Biological Macromolecules Upon Ligand Binding

Ligand binding is not a simple lock-and-key process; it often induces conformational changes in the target protein, which are essential for its biological function (e.g., enzyme activation or inhibition). MD simulations are uniquely suited to capture these dynamic changes. nih.gov

By comparing simulations of the protein with and without the bound ligand (apo vs. holo form), researchers can identify specific regions of the protein that undergo structural rearrangements. Techniques such as Principal Component Analysis (PCA) can be applied to the simulation trajectory to identify the dominant collective motions of the protein. These analyses can reveal, for example, the opening or closing of a binding pocket, the reorientation of a flexible loop, or allosteric changes in a distant part of the protein, providing a mechanistic understanding of the ligand's effect.

Cheminformatics and Bioisosteric Replacements in Compound Design

For a molecule like this compound, several opportunities for bioisosteric replacement exist. The sulfonamide moiety itself is often considered a bioisostere for carboxylic acids or amides. cardiff.ac.uk However, it can also be replaced to fine-tune properties. For instance, if the sulfonamide group contributes to poor metabolic stability or off-target effects, a medicinal chemist might consider replacing it with other groups that can maintain the key hydrogen bonding interactions.

Common bioisosteric replacements for amides and sulfonamides include various five-membered heterocyclic rings, which can mimic the steric and electronic properties of the original group. nih.govcardiff.ac.uk The choice of a specific bioisostere depends on the desired change in properties, such as acidity, lipophilicity, or hydrogen bonding capacity. ethz.ch

Table 3: Potential Bioisosteric Replacements in Compound Design

Original GroupPotential BioisostereRationale for Replacement
Sulfonamide (-SO₂NH-)1,2,4-OxadiazoleCan mimic the planarity and dipole moment of an amide/sulfonamide, potentially improving metabolic stability. nih.gov
Sulfonamide (-SO₂NH-)1,2,3-TriazoleActs as a surrogate that can maintain key interactions while altering physicochemical properties. nih.govcardiff.ac.uk
Phenyl RingPyridine (B92270) RingIntroduces a nitrogen atom to modulate solubility, serve as a hydrogen bond acceptor, or alter metabolic profile. nih.gov
Amine (-NH₂)Hydroxyl (-OH)Classical bioisostere that can change hydrogen bonding from donor to donor/acceptor, affecting solubility and binding. ethz.ch

The use of large chemical databases and computational tools allows for the rapid virtual screening of numerous bioisosteric replacements, predicting their impact on binding affinity and drug-like properties before committing to chemical synthesis. estranky.sk

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for elucidating the molecular structure of N-(4-aminophenyl)-N-methylethane-1-sulfonamide. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. This includes signals for the aromatic protons on the aminophenyl ring, the N-methyl protons, and the ethyl group protons of the ethanesulfonamide (B75362) moiety. The splitting patterns and integration of these signals would confirm the connectivity of the molecule.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms present. Each unique carbon atom in the aminophenyl ring, the N-methyl group, and the ethylsulfonamide group would give a distinct signal.

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with other peaks resulting from the fragmentation of the molecule, which can help to confirm its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in this compound. The spectrum would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C-H stretching of the aromatic and aliphatic groups, the S=O stretching of the sulfonamide, and the C-N stretching.

Expected FT-IR Absorption Bands
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-2960
S=O Stretch (Sulfonamide)1320-1360 and 1140-1180
C-N Stretch1250-1350
Note: This table represents expected ranges for the functional groups present and is not based on experimentally determined values for this specific compound.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity assessment. The compound is spotted on a TLC plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system and can be used for its identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique used for the separation, identification, and quantification of the compound. A well-developed HPLC method can provide high-resolution separation and accurate determination of the purity of this compound. The retention time of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate) is a key parameter for its identification. Despite its utility, specific HPLC methods with detailed parameters for this compound are not widely reported in publicly accessible scientific literature.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a powerful technique that can determine the three-dimensional structure of a molecule. When a compound acts as a ligand and binds to a biological target such as a protein, X-ray crystallography can be used to determine the precise atomic-level interactions between the ligand and its target. This information is invaluable in fields like drug design for understanding the mechanism of action and for optimizing the ligand's binding affinity and selectivity.

A search of the scientific literature and crystallographic databases did not yield any publicly available crystal structures of this compound, either as a standalone molecule or in a complex with a biological target.

Applications As a Chemical Probe and Research Tool

Development of Fluorescent and Affinity Probes for Biological Systems

The core structure of N-(4-aminophenyl)-N-methylethane-1-sulfonamide is well-suited for chemical modification to create fluorescent and affinity probes. The presence of a primary aromatic amine provides a convenient attachment point for various reporter groups without significantly altering the core pharmacophore, which could be essential for target binding.

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes within living systems. By chemically conjugating a fluorophore to the aminophenyl moiety of this compound, researchers could potentially track the distribution and localization of the molecule within cells or tissues. The choice of fluorophore would depend on the specific experimental requirements, such as the desired wavelength of excitation and emission, quantum yield, and photostability.

Affinity probes, on the other hand, are designed to specifically bind to a target molecule, often a protein, allowing for its identification and quantification. The sulfonamide portion of the molecule could serve as a recognition element for specific enzymes or receptors. To create an affinity probe, the this compound scaffold could be functionalized with a reactive group, such as a photo-crosslinker or an electrophile, which would form a covalent bond with the target protein upon binding. This would enable the subsequent isolation and identification of the target protein through techniques like mass spectrometry.

Hypothetical Data Table: Properties of a Fluorescent Probe Derivative

Parameter Hypothetical Value
Probe Name N-(4-(5-fluoresceinyl)aminophenyl)-N-methylethane-1-sulfonamide
Excitation Max (nm) 494
Emission Max (nm) 518
Quantum Yield 0.92

| Target Affinity (Kd) | 150 nM |

Utilization in Affinity Chromatography for Target Isolation

Affinity chromatography is a powerful technique used to purify a specific molecule from a complex mixture, such as a cell lysate, based on a highly specific biological interaction. The this compound structure can be adapted for this purpose by immobilizing it onto a solid support, such as agarose (B213101) or magnetic beads.

The primary amine of the aminophenyl group provides a reactive handle for covalent attachment to an activated chromatography matrix. Once the ligand is immobilized, a cell lysate or other biological sample containing the target protein is passed through the column. The target protein, which has a specific affinity for the sulfonamide or another part of the immobilized molecule, will bind to the column, while other molecules will wash through. The bound protein can then be eluted by changing the buffer conditions, such as pH or ionic strength, or by adding a competing ligand. This technique is invaluable for isolating and identifying the cellular targets of a particular compound.

Hypothetical Data Table: Affinity Chromatography of a Target Protein

Step Protein Concentration (mg/mL) Target Protein Purity (%)
Crude Lysate 10.5 < 0.1
Flow-through 9.8 Not Detected
Wash 0.2 < 1

| Elution | 0.5 | > 95 |

Application as a Mechanistic Tool in Biochemical Pathway Elucidation

Chemical probes derived from this compound can serve as valuable tools for dissecting complex biochemical pathways. By introducing a probe that specifically interacts with a single component of a pathway, researchers can observe the downstream consequences of this interaction, thereby elucidating the function of the target and its role in the broader biological context.

For instance, if this compound is found to inhibit a particular kinase, a radiolabeled or fluorescently tagged version of the compound could be used to confirm direct binding to the kinase in a cellular context. Subsequent experiments could then measure the phosphorylation status of known substrates of that kinase to understand the functional consequences of inhibition. Furthermore, by using clickable alkyne or azide (B81097) derivatives of the compound, researchers can employ bioorthogonal chemistry to identify the full spectrum of cellular targets, providing a comprehensive view of its mechanism of action.

Role as a Scaffold for Rational Design of Research Reagents

Perhaps the most significant application of this compound in a research context is its use as a chemical scaffold for the rational design of novel research reagents. The sulfonamide and aminophenyl groups are common pharmacophores found in a wide range of biologically active molecules. frontiersrj.comresearchgate.net This allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

By employing structure-activity relationship (SAR) studies, chemists can synthesize a library of derivatives of this compound and test their biological activity. For example, modifications to the ethyl group of the ethanesulfonamide (B75362) could explore the steric and electronic requirements of the binding pocket. Similarly, substitution on the phenyl ring could be used to modulate the compound's solubility and cell permeability. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and can lead to the development of highly potent and selective research tools and potential therapeutic agents. nih.govnih.gov

Hypothetical Data Table: Structure-Activity Relationship of Analogs

Compound R1 Group R2 Group Target Inhibition (IC50, nM)
Parent H H 5,200
Analog 1 CH3 H 2,100
Analog 2 H Cl 850

| Analog 3 | CH3 | Cl | 150 |

Future Perspectives and Emerging Research Directions

Exploration of Novel Biological Targets for Sulfonamide-Based Chemical Probes

The future of drug discovery is intrinsically linked to the identification and validation of novel biological targets. Sulfonamide-based molecules, including structures akin to N-(4-aminophenyl)-N-methylethane-1-sulfonamide, are increasingly being utilized as chemical probes to explore uncharted biological space. The inherent chemical properties of the sulfonamide group, such as its ability to act as a hydrogen bond donor and acceptor, and its capacity to be readily functionalized, make it an ideal starting point for designing probes to interact with a wide array of proteins.

Recent research has demonstrated the utility of aryl sulfonamides in targeting proteins beyond the classic antibacterial and diuretic targets. For instance, aryl sulfonamides have been shown to modulate the activity of the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), a key protein in cellular responses to environmental stimuli and hypoxia nih.gov. The degradation of ARNT can be induced by certain aryl sulfonamides, highlighting a novel mechanism of action that could be exploited for therapeutic intervention in diseases like cancer nih.gov. The N-(4-aminophenyl) moiety of the target compound provides a key structural feature for such interactions.

Furthermore, the development of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging opens up new avenues for diagnostic applications biosynth.com. By analogy, derivatives of this compound could be functionalized with fluorophores to create probes for visualizing specific cellular components or tracking biological processes in real-time.

Integration with High-Throughput Screening and Fragment-Based Drug Discovery Platforms

Modern drug discovery heavily relies on high-throughput screening (HTS) and fragment-based drug discovery (FBDD) to identify and optimize lead compounds. The structural simplicity and synthetic accessibility of sulfonamides make them highly amenable to these platforms.

High-Throughput Screening (HTS): Large libraries of sulfonamide derivatives can be rapidly synthesized and screened against a multitude of biological targets. A multiplexed HTS assay was successfully used to identify 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors of Werner syndrome protein (WRN), a synthetic lethal target in certain cancers nih.gov. This approach demonstrates the power of HTS in uncovering novel inhibitors with specific mechanisms of action. The core structure of this compound can serve as a scaffold for generating diverse libraries for HTS campaigns.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful strategy that involves screening small, low-molecular-weight compounds (fragments) that bind to a target protein. These fragments are then grown or linked to create more potent and selective inhibitors. The sulfonamide moiety is a well-established "warhead" in FBDD, particularly for metalloenzymes like carbonic anhydrases, where it coordinates with the active site zinc ion nih.gov. A series of sulfamide fragments have been synthesized and investigated for human carbonic anhydrase inhibition, with one fragment showing selectivity for cancer-related isoforms nih.gov. The this compound structure itself can be considered a fragment that could be further optimized through fragment growing or linking strategies to enhance its affinity and selectivity for various targets.

Advanced Computational Modeling for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug design, enabling the de novo design and optimization of drug candidates with improved efficacy and safety profiles.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking: These computational techniques are widely used to predict the biological activity of compounds and to understand their binding interactions with target proteins. For instance, computational studies on new sulfonamide compounds have been used to elucidate their binding modes and predict their inhibitory activities nih.gov. Such in silico approaches can guide the rational design of novel derivatives of this compound with enhanced potency and selectivity.

Generative Reinforcement Learning: More advanced computational methods, such as generative reinforcement learning, are being developed to design multi-target compounds from scratch. A novel approach called POLYGON has been shown to generate de novo molecular structures with predicted inhibitory activity against two protein targets simultaneously nih.gov. This technology could be applied to design novel sulfonamides with tailored polypharmacological profiles.

Proteochemometrics (PCM): The integration of protein structural information, such as that derived from AlphaFold, with generative models is a promising new direction. The PCMol model leverages latent embeddings from AlphaFold to condition the de novo generation of molecules on specific target proteins chemrxiv.org. This approach could be used to design highly specific ligands for novel targets, starting from a scaffold like this compound.

Development of Multi-Targeting Sulfonamide Derivatives for Complex Biological Systems

The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of many diseases, which often involve multiple pathological pathways. This has led to a growing interest in the development of multi-target drugs that can modulate several targets simultaneously, potentially offering enhanced efficacy and reduced drug resistance.

The versatility of the sulfonamide scaffold makes it an excellent platform for the design of multi-target agents researchgate.netnih.gov. By incorporating different pharmacophoric features into a single molecule, it is possible to create compounds that interact with multiple biological targets. For example, sulfonamide derivatives have been designed as multi-target agents for complex diseases like diabetes by targeting both α-glucosidase and α-amylase researchgate.net.

Furthermore, a multi-target approach has been employed to develop chimeric sulfonamide derivatives with both butyrylcholinesterase (BChE) inhibitory and antioxidant properties for potential use in neurodegenerative diseases ekb.eg. The structural framework of this compound provides a versatile starting point for the design of such multi-target ligands. The N-aryl and N-alkyl substituents can be modified to incorporate functionalities that interact with different biological targets, leading to the development of novel therapeutics for complex diseases.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for N-(4-aminophenyl)-N-methylethane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via sulfonylation of N-methyl-1,4-phenylenediamine with ethanesulfonyl chloride. Key parameters include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reactivity.
  • Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
  • Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride ensures high yield .
  • Purification : Recrystallization from ethanol/water mixtures improves purity.

Q. How is the molecular structure of this compound validated experimentally?

  • Analytical techniques :

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., S–N = 1.62 Å), dihedral angles (e.g., 45.86° between aromatic rings), and hydrogen-bonding networks .
  • NMR spectroscopy : Confirm substituent positions via ¹H-NMR (e.g., methyl group at δ 2.9 ppm) and ¹³C-NMR (sulfonamide carbon at δ 44 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 229).

Q. What are the primary applications of this compound in academic research?

  • Biological studies : Acts as a sulfonamide-based enzyme inhibitor (e.g., targeting carbonic anhydrase or β-secretase) due to its structural similarity to bioactive analogs .
  • Material science : Used to design supramolecular architectures via hydrogen-bond-directed crystallization .

Advanced Research Questions

Q. How do substituents on the sulfonamide group influence the compound’s conformational flexibility and bioactivity?

  • Structural analysis :

  • Crystal packing : Bulky substituents (e.g., 4-methylbenzenesulfonamide) reduce dihedral angles between aromatic rings, altering hydrogen-bonding patterns .
  • SAR studies : Para-amino groups enhance hydrogen-bond donor capacity, improving binding to enzyme active sites compared to nitro or methyl substituents .
    • Experimental design : Synthesize analogs (e.g., N-trifluoromethyl or N-cyclopropyl derivatives) and compare inhibitory potency via enzymatic assays .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

  • Case study : Discrepancies in ¹H-NMR chemical shifts may arise from solvent polarity or pH.

  • Standardization : Use deuterated DMSO for consistent solvent effects.
  • pH control : Maintain neutral conditions to prevent protonation of the amino group .
  • Cross-validation : Compare with SCXRD-derived bond angles to confirm assignments .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • In silico approaches :

  • Docking simulations : Predict binding modes to target enzymes (e.g., β-secretase) using AutoDock Vina .
  • ADMET prediction : Use QikProp to assess solubility (LogS > -4) and membrane permeability (Caco-2 > 50 nm/s) .
    • Validation : Synthesize top-ranked derivatives and test in vitro/in vivo .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Reaction pathways :

  • The sulfonamide’s electron-withdrawing nature activates the para-amino group for electrophilic substitution.
  • Kinetic studies : Monitor reaction progress via HPLC to identify intermediates (e.g., Meisenheimer complexes) .
    • Experimental optimization : Use catalytic base (e.g., K₂CO₃) to accelerate substitution rates .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-N-methylethane-1-sulfonamide
Reactant of Route 2
N-(4-aminophenyl)-N-methylethane-1-sulfonamide

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